CAD204520

SERCA selectivity P-type ATPase off-target profiling

CAD204520 is an orally bioavailable small-molecule inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) that preferentially suppresses NOTCH1-mutated hematologic malignancies over wild-type NOTCH1 cancers. It belongs to the benzimidazole derivative class of SERCA inhibitors, with a molecular formula of C₂₃H₃₂F₃N₃O₂ and a molecular weight of 439.5 g/mol.

Molecular Formula C23H32F3N3O2
Molecular Weight 439.5 g/mol
CAS No. 2682205-20-3
Cat. No. B15618061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAD204520
CAS2682205-20-3
Molecular FormulaC23H32F3N3O2
Molecular Weight439.5 g/mol
Structural Identifiers
InChIInChI=1S/C23H32F3N3O2/c1-2-5-19-18-8-7-17(31-23(24,25)26)16-20(18)27-22(19)21-6-3-4-9-29(21)11-10-28-12-14-30-15-13-28/h7-8,16,21,27H,2-6,9-15H2,1H3
InChIKeyUNPIVXUWRQMOQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CAD204520 (CAS 2682205-20-3): Selective SERCA Inhibitor for NOTCH1-Mutant T-ALL, MCL, and CLL Research


CAD204520 is an orally bioavailable small-molecule inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) that preferentially suppresses NOTCH1-mutated hematologic malignancies over wild-type NOTCH1 cancers [1]. It belongs to the benzimidazole derivative class of SERCA inhibitors, with a molecular formula of C₂₃H₃₂F₃N₃O₂ and a molecular weight of 439.5 g/mol. CAD204520 was identified from a screen of 191,000 P-type ATPase modulators and has been crystallized in complex with SERCA (PDB: 6YAA), revealing a binding pocket distinct from that of the classical SERCA inhibitor thapsigargin [1]. Its application extends beyond T-cell acute lymphoblastic leukemia (T-ALL) to mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL) harboring NOTCH1 PEST domain mutations [2].

Why Generic SERCA Inhibitor Substitution Fails for CAD204520 (CAS 2682205-20-3) Procurement


In-class SERCA inhibitors cannot be simply interchanged for NOTCH1-mutant cancer research because the therapeutic utility of each compound is dictated by three factors: (1) selectivity over off-target ion pumps (Na⁺/K⁺-ATPase, H⁺-ATPase), (2) the ability to uncouple SERCA ATPase inhibition from cytotoxic Ca²⁺ overload that causes cardiac toxicity, and (3) preferential activity against mutated versus wild-type NOTCH1 proteins. Classical SERCA inhibitors such as thapsigargin, cyclopiazonic acid (CPA), and 2,5-di-t-butyl-1,4-benzohydroquinone (BHQ) either lack sufficient ATPase selectivity, induce severe Ca²⁺-mediated cardiac stress, or fail to discriminate mutant from wild-type NOTCH1 in vivo [1]. γ-Secretase inhibitors, which target NOTCH1 processing downstream, exhibit tissue-dependent on-target toxicities because they repress both mutant and wild-type Notch proteins indiscriminately [2]. CAD204520 was specifically optimized to address all three liabilities simultaneously, and the quantitative evidence below demonstrates that generic substitution would forfeit each of these measurable advantages.

CAD204520 (CAS 2682205-20-3) Quantitative Differentiation Evidence Against Closest SERCA Inhibitor Comparators


ATPase Selectivity: CAD204520 Displays 25-Fold and 79-Fold Selectivity for SERCA Over Na⁺/K⁺-ATPase and H⁺-ATPase

CAD204520 inhibits SERCA's ATP hydrolysis activity with an IC₅₀ of 0.34 ± 0.03 μM, compared to IC₅₀ values of 8.30 ± 0.94 μM for the cardiac Na⁺/K⁺-ATPase and 26.90 ± 2.98 μM for the H⁺-ATPase, yielding approximately 25-fold and 79-fold selectivity, respectively [1]. In contrast, the classical pan-SERCA inhibitor thapsigargin lacks this degree of ATPase selectivity, contributing to its known cardiac liability [2]. This selectivity profile was determined using purified human SERCA orthologues and porcine Na⁺/K⁺-ATPase in ATP hydrolysis assays.

SERCA selectivity P-type ATPase off-target profiling

Cardiac Safety: CAD204520 Avoids Thapsigargin-Associated Cardiac Toxicity in Xenograft Models

In isolated rat cardiomyocyte assays, thapsigargin induced a significantly greater negative effect on cardiomechanics, whereas CAD204520 minimally altered myocardial performance (~25% of the thapsigargin effect) [1]. In vivo, CAD204520 administered at 30 mg/kg BID for 21 days was well tolerated in CD1 mice without loss of body weight or cardiac toxicity, and in a SKW-3/KE-37 T-ALL xenograft model, it reduced circulating and tissue-infiltrating human leukemic cells with no heart-related or gastrointestinal off-target effects [2]. By contrast, thapsigargin's binding to SERCA results in a rapid rise in cytosolic Ca²⁺ and depletion of ER Ca²⁺ stores, which is known to cause cardiac toxicity in humans [3].

cardiac toxicity in vivo tolerability SERCA inhibitor safety

Mutant NOTCH1 Selectivity: CAD204520 Preferentially Inhibits NOTCH1-Mutated over Wild-Type T-ALL and MCL Cells

In cell viability assays, NOTCH1-mutated T-ALL lines (ALL/SIL, CTV-1, DND41, PF382, RPMI-8402) and MCL lines (REC-1) were significantly more sensitive to CAD204520 than NOTCH1 wild-type tumor cells [1]. Flow cytometry confirmed that CAD204520 induced concentration-dependent apoptosis (Annexin V/PI positivity) and G₀/G₁ cell-cycle arrest preferentially in NOTCH1-mutated tumors. Critically, primary T-ALL lymphoblasts from patients carrying NOTCH1 mutations—including PEST deletions—were more sensitive to CAD204520 suppression compared with normal lymphocytes or wild-type NOTCH1 ALL cells [2]. In mechanistic terms, CAD204520 reduced levels of furin-processed transmembrane NOTCH1 (TM-N1) and intracellular NOTCH1 (ICN1) only in mutant lines, while leaving wild-type NOTCH1 protein levels largely unaffected at 5 μM [1]. This contrasts with γ-secretase inhibitors (e.g., DAPT), which non-selectively suppress both mutant and wild-type NOTCH1 signaling, causing tissue-dependent on-target toxicities [2].

NOTCH1 mutation selectivity T-ALL MCL HD and PEST domain mutations

Synergy with Standard-of-Care in CLL: CAD204520 Enhances Venetoclax-Ibrutinib Combination Only in NOTCH1 PEST-Mutated Samples

In primary CLL samples, the addition of 2 μM CAD204520 to venetoclax-ibrutinib combinations produced a linear fold change in inhibition of ≥1 (gain of inhibition) selectively in NOTCH1 PEST-mutated samples when venetoclax was ≤0.001 μM, regardless of ibrutinib dose (0.01, 0.1, or 0.5 μM) and at CAD204520 concentrations between 0.5–4 μM [1]. In stark contrast, wild-type NOTCH1 samples showed a fold change close to zero, indicating no benefit from CAD204520 addition, and even exhibited a negative fold change (loss of inhibition) at CAD204520 4 μM with venetoclax ≤0.001 μM. Three independent synergy scoring methods—Highest Single Agent (HSA), Bliss, and Zero Interaction Potency (ZIP)—all confirmed stronger synergistic signals in NOTCH1 PEST-mutated samples compared to wild-type across >200 combinatorial concentration points [1]. No other SERCA inhibitor has been shown to produce this mutation-dependent synergy with the venetoclax-ibrutinib backbone in CLL.

CLL NOTCH1 PEST mutation venetoclax ibrutinib drug synergism

Distinct Binding Mode Enables Synergy with Thapsigargin and Overcomes Acquired Thapsigargin Resistance

Crystal structure analysis (PDB: 6YAA, 3.4 Å resolution) reveals that CAD204520 binds to a groove at the SERCA membrane interface between transmembrane helices M1–M4, occupying the same pocket as BHQ, CPA, and Compound 7, but adjacent to and distinct from the thapsigargin-binding site [1]. This structural difference translates functionally: combined CAD204520 and thapsigargin treatment produced robust synergistic inhibition of T-ALL cell viability, confirmed by three independent models—Loewe additivity, Chou-Talalay Combination Index (CI), and BRAID κ index [1]. Furthermore, CAD204520 retains full activity against T-ALL cells harboring the G257V mutation in the SERCA M3 helix, an acquired mutation that confers >3 orders of magnitude resistance to thapsigargin [2]. In ALL/SIL cells with G257V, thapsigargin cytotoxicity is abolished while CAD204520 effects are unaltered, demonstrating non-overlapping resistance profiles [2].

SERCA binding site drug synergy thapsigargin resistance G257V mutation

Physicochemical and Drug-Like Properties: Oral Bioavailability with Favorable LogP and LogD Profile

CAD204520 exhibits calculated LogP of 4.4 and LogD₇.₄ of 2.2 (ACD/Labs 18.1.1), placing it within favorable drug-like property space for an orally bioavailable compound [1]. This profile was selected from an extensive medicinal chemistry optimization campaign and represents an improvement in drug-like properties compared to the earlier lead compound series (CAD204521 analogs), which showed unfavorable Na⁺/K⁺ selectivity and poor drugability profiles [1]. CAD204520 was administered orally at 30 mg/kg BID in xenograft studies, confirming in vivo oral bioavailability [2]. In contrast, thapsigargin requires intravenous or pro-drug delivery due to poor oral bioavailability and systemic toxicity [1].

oral bioavailability drug-like properties LogP LogD

Optimal Research and Procurement Scenarios for CAD204520 (CAS 2682205-20-3)


In Vivo NOTCH1-Mutant T-ALL Xenograft Studies Requiring Chronic Oral Dosing Without Cardiac Confounds

CAD204520 is the only SERCA inhibitor demonstrated to suppress NOTCH1-mutated T-ALL cells in a xenograft model (SKW-3/KE-37) without inducing cardiac toxicity or gastrointestinal off-target effects, at an oral dose of 30 mg/kg BID for 21 days [1]. This enables longitudinal tumor biology studies where thapsigargin would introduce Ca²⁺-related confounding cardiotoxicity. Combined with its mutant-selective NOTCH1 suppression (preferential activity against HD and PEST domain mutations) [2], CAD204520 is the preferred tool compound for pharmacodynamic and efficacy readouts in NOTCH1-mutated in vivo models.

CLL Combination Therapy Research Targeting NOTCH1 PEST Domain Mutations

For CLL researchers investigating triple-combination regimens, CAD204520 uniquely enhances venetoclax-ibrutinib synergy exclusively in NOTCH1 PEST-mutated primary patient samples, as demonstrated by linear fold change ≥1 and positive HSA/Bliss/ZIP synergy scores at clinically relevant concentrations (venetoclax ≤0.001 μM, CAD204520 0.5–4 μM) [3]. No other SERCA inhibitor or NOTCH1-targeting agent has published this mutation-dependent synergy evidence, making CAD204520 the sole candidate for preclinical CLL studies aiming to validate NOTCH1 mutation status as a predictive biomarker for triple therapy benefit.

SERCA Resistance Mechanism Studies: Investigating Acquired Mutations That Bypass Thapsigargin

CAD204520 binds a SERCA pocket distinct from thapsigargin (PDB: 6YAA, 3.4 Å) and retains full anti-leukemic activity against the G257V M3 helix mutation that abolishes thapsigargin sensitivity [4]. Researchers studying ATPase inhibitor resistance mechanisms should procure CAD204520 to dissect non-overlapping resistance pathways and to validate whether novel SERCA mutations affect the BHQ/CPA/CAD204520 binding pocket independent of the thapsigargin site [4]. The compound's synergistic interaction with thapsigargin, confirmed by Loewe, Chou-Talalay, and BRAID models across 60 combinatorial dose points, further supports its use in dual-SERCA-inhibitor studies [4].

NOTCH1 Trafficking and Maturation Studies: Differentiating SERCA Inhibition from γ-Secretase Blockade

CAD204520 uniquely impairs mutant NOTCH1 maturation by reducing furin-processed transmembrane NOTCH1 (TM-N1) and surface NOTCH1 expression while sparing unprocessed full-length NOTCH1, leading to ICN1 depletion and suppression of downstream targets MYC and DTX1 at 5 μM [5]. Since this trafficking-based mechanism differs fundamentally from γ-secretase inhibitors (e.g., DAPT) that block S3 cleavage without affecting NOTCH1 trafficking, CAD204520 is the essential tool compound for experiments that require distinguishing SERCA-dependent NOTCH1 maturation from γ-secretase-dependent cleavage in the Notch signaling pathway [5].

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